methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a useful research compound. Its molecular formula is C22H23N3O4S and its molecular weight is 425.5. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Methyl 6-cyclopropyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine class, known for its diverse biological activities. This article reviews the synthesis, molecular docking studies, and biological evaluations of this compound and related derivatives.
Synthesis
The synthesis of pyrazolo[3,4-b]pyridines typically involves multi-step reactions that allow for various substitutions at critical positions on the core structure. The target compound can be synthesized via a modified reaction pathway that incorporates cyclopropyl and tetrahydrothiophene moieties to enhance its biological profile.
General Synthetic Route
- Starting Materials : Utilize appropriate 5-amino-pyrazoles and α-oxoketene dithioacetals.
- Catalysis : Employ trifluoracetic acid as a catalyst for condensation reactions.
- Post-Synthesis Modifications : Conduct reductive desulfurization and hydrolysis to yield the final product.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets.
Key Findings
- Binding Affinity : The compound shows significant binding affinity to targets involved in cancer proliferation and inflammation.
- Target Proteins : It has been docked against proteins such as TRKA (Tropomyosin receptor kinase A), which is implicated in cancer cell signaling pathways.
Biological Activity
The biological activity of pyrazolo[3,4-b]pyridines, including the target compound, spans several therapeutic areas:
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-b]pyridine exhibit potent activity against Mycobacterium tuberculosis. For instance, compounds with specific substitutions showed promising results in in vitro assays against the H37Rv strain of tuberculosis .
Anticancer Properties
Studies have demonstrated that certain pyrazolo[3,4-b]pyridine derivatives possess significant antiproliferative activity against various cancer cell lines. The presence of substituents at positions 5 and/or 7 enhances their effectiveness .
Neuroprotective Effects
Some derivatives have been shown to bind selectively to β-amyloid plaques associated with Alzheimer’s disease, indicating potential applications in neurodegenerative disease therapies .
Case Studies
Several case studies highlight the efficacy of pyrazolo[3,4-b]pyridine derivatives:
- Study on Antitubercular Activity :
- Investigation of Anticancer Properties :
Data Tables
Eigenschaften
IUPAC Name |
methyl 6-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-3-(4-methylphenyl)pyrazolo[3,4-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S/c1-13-3-5-15(6-4-13)20-19-17(22(26)29-2)11-18(14-7-8-14)23-21(19)25(24-20)16-9-10-30(27,28)12-16/h3-6,11,14,16H,7-10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMWGNDWAHDMEER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C(=CC(=N3)C4CC4)C(=O)OC)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.